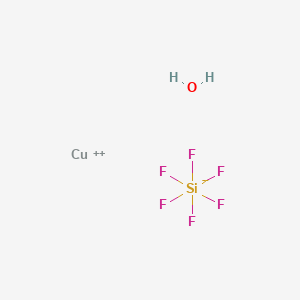

Copper;hexafluorosilicon(2-);hydrate

Description

Copper(II) hexafluorosilicate tetrahydrate (CuSiF₆·4H₂O) is a coordination compound where the hexafluorosilicate anion ([SiF₆]²⁻) acts as a counterion to the copper(II) cation. The compound typically crystallizes in hydrated forms due to the strong affinity of copper(II) for water molecules in its coordination sphere . Its structure involves octahedral coordination around the Cu²⁺ center, stabilized by hydrogen bonding between water molecules and the [SiF₆]²⁻ anion.

Properties

Molecular Formula |

CuF6H2OSi |

|---|---|

Molecular Weight |

223.64 g/mol |

IUPAC Name |

copper;hexafluorosilicon(2-);hydrate |

InChI |

InChI=1S/Cu.F6Si.H2O/c;1-7(2,3,4,5)6;/h;;1H2/q+2;-2; |

InChI Key |

HPZYZRWDIGYIJB-UHFFFAOYSA-N |

Canonical SMILES |

O.F[Si-2](F)(F)(F)(F)F.[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis from Copper Salts and Fluosilicic Acid

- Reagents: Copper(II) nitrate hemi(pentahydrate) or copper(II) acetate hydrate, fluosilicic acid (H2SiF6, 35% aqueous solution).

- Procedure: Copper salts are dissolved in water or methanol, followed by the slow addition of fluosilicic acid under controlled temperature and stirring conditions. The reaction mixture is sealed and allowed to crystallize over 24 hours, yielding light blue crystals of copper hexafluorosilicate hydrate.

- Isolation: The crystals are collected by filtration, washed with acetone to remove impurities, and dried in air.

- Yield: Approximately 40 mg from small-scale reactions (scaled accordingly) with high purity confirmed by X-ray diffraction.

Spray-Drying Synthesis for MOF Precursors

- Context: Copper hexafluorosilicate hydrate serves as an anion pillar in the synthesis of MOFs like SIFSIX-3-Cu.

- Method: Two methanolic solutions are prepared—one containing copper hexafluorosilicate hydrate and the other containing organic ligands such as pyrazine.

- Spray-Drying Conditions: Solutions are atomized simultaneously at 85 °C, producing fine powders of copper hexafluorosilicate hydrate-based MOFs with minimal methanol content to reduce air sensitivity.

- Example: 6 mL methanolic solution of 300 mg CuSiF6·H2O mixed with 6 mL of 325 mg pyrazine solution; resulting powder collected with 55% yield based on copper content.

Liquid Phase Diffusion for Functionalized MOFs

- Copper hexafluorosilicate hydrate reacts with functionalized ligands such as 1,4-bis(4-pyridyl)-2-trifluoromethylbenzene via liquid phase diffusion.

- This method yields porous SIFSIX-type MOFs with trifluoromethyl groups, enhancing adsorption selectivity.

- Crystals form over days and are characterized by single-crystal X-ray diffraction to confirm structure and porosity.

Synthesis of Organic Ligands and Metalloligands

- Organic ligands like 3-(4-pyridyl)pentane-2,4-dione (Hpyac) are synthesized via controlled reactions involving 4-picoline, acetyl chloride, and chloroform under inert atmosphere and low temperature.

- Metalloligands such as bis[3-(4-pyridyl)pentane-2,4-dionato]copper(II) (Cu(pyac)2) are prepared by established coordination chemistry methods.

Preparation of Anhydrous Copper Hexafluorosilicate

- Anhydrous CuSiF6 is prepared following literature recipes involving dehydration and controlled reaction conditions to avoid hydrolysis and decomposition.

Assembly of Copper Hexafluorosilicate Hydrate-Based Frameworks

- Mixing CuSiF6 solutions with metalloligands in methanol and tetrahydrofuran at room temperature leads to blue precipitates.

- The precipitates are filtered, solvent-exchanged with methanol at 55 °C for several days, and dried under vacuum at 50 °C.

- Yields of about 72% are typical for these syntheses.

| Technique | Purpose | Details |

|---|---|---|

| Powder X-ray Diffraction (XRD) | Phase identification and structural analysis | Cu Kα radiation, 2θ range 2–40°, step 0.02°, Rietveld refinement for unit cell parameters |

| Thermogravimetric Analysis (TGA) | Thermal stability and hydration state | Heating from 20–900 °C under N2, 10 °C/min ramp rate |

| Gas Adsorption Isotherms | Surface area, porosity, and adsorption heat | N2 at -196 °C, CO2 at -78 °C, BET and Horvath-Kawazoe models applied |

| Single Crystal X-ray Diffraction | Detailed crystal structure determination | Used for MOF crystals such as UTSA-121, confirming ligand coordination and pore structure |

- Copper hexafluorosilicate hydrate is a key component in synthesizing MOFs with high CO2 adsorption selectivity.

- Spray-drying synthesis provides a rapid, one-step method to produce copper hexafluorosilicate hydrate-based MOFs with controlled morphology and minimal solvent residues.

- Liquid phase diffusion allows incorporation of functionalized ligands, enhancing framework porosity and selectivity.

- Structural refinements show monoclinic space groups with minimal disorder, indicating stable frameworks.

- Thermogravimetric data confirm stability up to moderate temperatures with controlled dehydration.

- Adsorption studies reveal high micropore volumes and strong CO2 affinity, supported by isosteric heat calculations and Ideal Adsorbed Solution Theory (IAST) selectivity models.

| Method | Reagents/Conditions | Product Form | Yield (%) | Key Features |

|---|---|---|---|---|

| Direct aqueous synthesis | Cu salts + H2SiF6, 24 h crystallization | Hydrated crystals | ~40 mg (small scale) | Simple, aqueous, high purity |

| Spray-drying synthesis | Methanolic CuSiF6·H2O + pyrazine, atomization at 85 °C | Fine powder | 55% (based on Cu) | One-step, scalable, minimal solvent residue |

| Liquid phase diffusion | CuSiF6 + functional ligands (e.g., bpb-CF3) | Porous MOF crystals | Not specified | Functionalized, high porosity, selective adsorbent |

| Solvent exchange and drying | Post-synthesis methanol exchange, vacuum drying | Stable MOF powders | 72% (for metalloligand-based MOF) | Enhances purity and stability |

Chemical Reactions Analysis

Types of Reactions

Copper hexafluorosilicate hydrate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: Copper in the compound can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III).

Substitution Reactions: The fluorine atoms in the compound can be substituted by other halogens or ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, hydrazine.

Substitution Reagents: Halogenating agents like chlorine or bromine.

Major Products Formed

Oxidation: Formation of copper(III) compounds.

Reduction: Formation of copper(I) compounds.

Substitution: Formation of copper halides or other copper-ligand complexes.

Scientific Research Applications

Copper hexafluorosilicate hydrate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of metal-organic frameworks (MOFs) and other coordination compounds.

Biology: Investigated for its potential antimicrobial properties and its effects on biological systems.

Medicine: Explored for its potential use in drug delivery systems and as a component in diagnostic agents.

Industry: Utilized in the production of flame-retardant materials, as a catalyst in chemical reactions, and in the treatment of wastewater.

Mechanism of Action

The mechanism of action of copper hexafluorosilicate hydrate involves its interaction with molecular targets and pathways in various applications:

Antimicrobial Action: Copper ions disrupt the cell membranes of microorganisms, leading to cell death.

Catalytic Action: Copper ions facilitate the transfer of electrons in redox reactions, enhancing the reaction rate.

Flame-Retardant Action: The compound releases non-combustible gases upon heating, which helps to inhibit the spread of flames.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CuSiF₆·4H₂O with structurally related hexafluorosilicate salts and other hydrated copper compounds:

Key Findings:

Hydration and Stability :

- CuSiF₆·4H₂O has fewer water molecules in its structure compared to FeSiF₆·6H₂O, likely due to differences in cation size and charge density. Copper(II) favors tetrahydrate formation, while iron(II) stabilizes a hexahydrate .

- Ammonium hexafluorosilicate ((NH₄)₂SiF₆) is anhydrous, reflecting the weaker hydration tendency of NH₄⁺ compared to transition metals .

Toxicity and Handling: Ammonium hexafluorosilicate is notably more toxic than copper or iron analogs, requiring stringent safety protocols .

Structural Insights: Hexafluorosilicate anions ([SiF₆]²⁻) act as non-coordinating counterions in these salts, forming ionic lattices. This contrasts with perchlorate (ClO₄⁻), which can participate in weak coordination .

Research Gaps: Limited data exist on the thermal stability (e.g., melting points) and crystallographic details of CuSiF₆·4H₂O. Studies on lead(II) hexafluorosilicate suggest decomposition pathways involving fluoride release at elevated temperatures , but analogous data for copper are unavailable.

Biological Activity

Copper hexafluorosilicate hydrate (CuSiF₆·H₂O) is a compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity, synthesizing findings from various studies, and presents relevant data tables and case studies.

Copper hexafluorosilicate hydrate is a coordination compound where copper is complexed with hexafluorosilicate ions. The synthesis of this compound typically involves the reaction of copper salts with hexafluorosilicic acid under controlled conditions. Its structure can influence its biological activity significantly.

Antimicrobial Activity

Research indicates that copper compounds, including CuSiF₆·H₂O, exhibit antimicrobial properties. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with cellular processes.

- Case Study : A study demonstrated that CuSiF₆·H₂O showed significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for microbial inhibition.

| Microbial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 30 |

Anticancer Activity

The anticancer potential of copper complexes is a significant area of research. Copper ions can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.

- Research Findings : A comparative study evaluated the antiproliferative effects of copper complexes on different cancer cell lines. The results showed that CuSiF₆·H₂O exhibited cytotoxic effects with IC₅₀ values indicating its potency against specific cancer types.

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 1.4 |

| BxPC-3 | 0.5 |

| RD | 16.2 |

These findings suggest that CuSiF₆·H₂O could be a promising candidate for further development as an anticancer agent due to its selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells.

The biological activity of CuSiF₆·H₂O can be attributed to several mechanisms:

- Generation of Reactive Oxygen Species (ROS) : Copper ions can catalyze reactions that produce ROS, leading to oxidative stress in cells.

- Disruption of Cellular Signaling : Copper can interfere with signaling pathways essential for cell survival and proliferation.

- Induction of Apoptosis : The compound can trigger apoptosis through mitochondrial pathways, leading to cell death in cancerous cells.

Toxicity Profile

While CuSiF₆·H₂O shows promise as an antimicrobial and anticancer agent, its toxicity profile must be carefully evaluated. Preliminary studies indicate lower toxicity levels towards non-cancerous cell lines compared to cancerous ones, suggesting a favorable therapeutic index.

- Toxicity Assessment : In studies involving Daphnia magna as a model organism for toxicity testing, CuSiF₆·H₂O exhibited lower toxicity levels compared to other metal complexes, indicating its potential safety for therapeutic applications.

Q & A

Q. How can the hydration number of copper(II) hexafluorosilicate tetrahydrate be experimentally determined?

- Methodological Answer : The hydration state is typically determined via thermogravimetric analysis (TGA) . By heating the compound under controlled conditions, mass loss corresponding to water release is measured. For example, a stepwise mass loss at ~100–150°C indicates hydrate decomposition. Complementary differential scanning calorimetry (DSC) can identify endothermic peaks associated with water loss . Additionally, Karl Fischer titration quantifies residual water content post-dehydration .

Q. What synthetic routes are effective for preparing high-purity copper(II) hexafluorosilicate tetrahydrate?

- Methodological Answer : Synthesis involves reacting copper(II) salts (e.g., CuSO₄·5H₂O) with hexafluorosilicic acid (H₂SiF₆) in aqueous media. Key steps include:

- Precipitation : Adjust pH to 4–6 to favor Cu²⁺ complexation with [SiF₆]²⁻ .

- Recrystallization : Use ethanol-water mixtures to purify the product.

- Purity Verification : Analyze via X-ray diffraction (XRD) to confirm crystal structure and inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metal impurities .

Q. How can the compound’s stability under ambient conditions be assessed?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to varying humidity (25–85% RH) and temperature (20–40°C) over 4–8 weeks. Monitor changes using:

- FTIR spectroscopy : Detect shifts in O-H (3400 cm⁻¹) and Si-F (740 cm⁻¹) stretches .

- XRD : Identify phase transitions or hydrate conversion to anhydrous forms .

- Microscopy : Observe deliquescence or efflorescence .

Advanced Research Questions

Q. What advanced techniques resolve contradictions in reported crystal structures of copper(II) hexafluorosilicate hydrates?

- Methodological Answer : Discrepancies often arise from differing hydration states or counterion arrangements. Address this via:

Q. How does the ligand field around Cu²⁺ in hexafluorosilicate hydrates influence magnetic properties?

- Methodological Answer : Investigate using:

- SQUID magnetometry : Measure magnetic susceptibility (2–300 K) to detect Jahn-Teller distortions or antiferromagnetic coupling .

- EPR spectroscopy : Analyze g-values (e.g., g∥ ≈ 2.4, g⊥ ≈ 2.1) to infer d-orbital splitting .

- X-ray absorption spectroscopy (XAS) : Probe Cu K-edge pre-peaks to assess ligand coordination geometry .

Q. What methodologies identify decomposition byproducts during thermal degradation of the compound?

- Methodological Answer : Combine evolved gas analysis (EGA) with TGA-MS to detect volatile species (e.g., HF, SiF₄) released at >200°C . Post-degradation residues are characterized via:

- Powder XRD : Identify crystalline phases like CuF₂ or SiO₂ .

- Raman spectroscopy : Detect Si-F bond cleavage (loss of 930 cm⁻¹ peak) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported solubility values for copper(II) hexafluorosilicate tetrahydrate?

- Resolution Strategy : Variability may stem from hydration state or ionic strength differences. Standardize testing by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.